molecular formula C19H14O5 B14575055 4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl benzoate CAS No. 61735-62-4

4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl benzoate

Cat. No.: B14575055
CAS No.: 61735-62-4
M. Wt: 322.3 g/mol
InChI Key: RWOIFGIMMYWTOZ-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl benzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core with hydroxy, dimethyl, and dioxo functional groups, along with a benzoate ester moiety. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of functional groups: Hydroxy, dimethyl, and dioxo groups are introduced through various organic reactions such as oxidation, reduction, and substitution.

    Esterification: The final step involves the esterification of the naphthalene derivative with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dioxo groups to hydroxyl groups, resulting in dihydroxy derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound, modifying its chemical properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl benzoate include other naphthalene derivatives with different functional groups. These compounds may share some chemical properties but differ in their reactivity, biological activity, and applications. Examples of similar compounds include:

  • 4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl acetate
  • 4-Hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl propionate

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

61735-62-4

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

(4-hydroxy-6,7-dimethyl-5,8-dioxonaphthalen-2-yl) benzoate

InChI

InChI=1S/C19H14O5/c1-10-11(2)18(22)16-14(17(10)21)8-13(9-15(16)20)24-19(23)12-6-4-3-5-7-12/h3-9,20H,1-2H3

InChI Key

RWOIFGIMMYWTOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=C(C=C2O)OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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